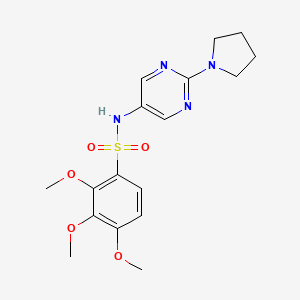

2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3,4-trimethoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-24-13-6-7-14(16(26-3)15(13)25-2)27(22,23)20-12-10-18-17(19-11-12)21-8-4-5-9-21/h6-7,10-11,20H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKKUDFDHCQJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a halogenated pyrimidine derivative.

Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the pyrimidine ring.

Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methanol and a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Hydroxylated or carbonyl derivatives of the original compound.

Reduction: Amines or other reduced forms of the sulfonamide group.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide. For instance, derivatives with pyrimidine and pyrrolidine structures have shown significant efficacy against various cancer cell lines. The presence of methoxy groups enhances lipophilicity and bioavailability, which are critical for anticancer activity .

Anticonvulsant Properties

Compounds containing pyrrolidine rings have been investigated for their anticonvulsant properties. Research indicates that modifications to the pyrrolidine structure can lead to enhanced activity against seizures in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases such as glaucoma and epilepsy. Inhibition of CAs can lead to therapeutic effects in conditions characterized by excessive fluid production or pressure .

Antimicrobial Activity

Some derivatives of sulfonamide compounds exhibit antimicrobial properties. The incorporation of pyrrolidine and pyrimidine moieties may enhance the spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors influencing activity include:

- Substitution patterns : The position and nature of substituents on the benzene ring significantly affect potency.

- Pyrrolidine modifications : Variations in the pyrrolidine ring can enhance or diminish biological activity.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various sulfonamide derivatives against colon cancer cell lines (HCT-15), compounds with similar structural motifs to this compound demonstrated IC50 values in the low micromolar range. This suggests significant potential for further development as anticancer agents .

Case Study 2: Anticonvulsant Activity

A series of pyrrolidine-based compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) model. The most active compound showed a median effective dose (ED50) significantly lower than standard treatments, indicating promising therapeutic potential .

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs listed in the evidence (e.g., 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide, CAS 1451272-27-7) share core sulfonamide and heterocyclic motifs but differ in substituents and scaffold geometry. Below is a comparative analysis based on structural and inferred pharmacological properties:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Substituent Effects :

- The trimethoxy groups on the target compound likely improve aqueous solubility compared to chloro- or thiophene-containing analogs, which are more lipophilic .

- Pyrrolidinyl-pyrimidine vs. thiophene-pyridine : The pyrimidine core in the target compound may enable stronger hydrogen-bonding interactions with ATP-binding pockets (e.g., kinases), whereas thiophene-pyridine analogs could favor hydrophobic binding pockets .

Pharmacokinetic Predictions :

- The methoxy groups in the target compound may reduce CYP450-mediated metabolism compared to chloro-substituted analogs, which are more prone to oxidative dehalogenation .

Biological Activity

2,3,4-Trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including methoxy groups, a pyrrolidine ring, a pyrimidine ring, and a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C17H22N4O5S

- Molecular Weight: 398.45 g/mol

- InChI Key: InChI=1S/C17H22N4O5S/c1-24-13-6-7-14(16(26-3)15(13)25-2)27(22,23)20-12-10-18-17(19-11-12)21-8-4-5-9-21/h6-7,10-11,20H,4-5,8-9H2,1-3H3

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It potentially modulates enzyme activity or receptor interactions due to its structural components. The methoxy groups may enhance lipophilicity and cellular permeability, facilitating better interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Strong growth inhibition |

| HepG2 (liver carcinoma) | <15 | Moderate growth inhibition |

| MCF7 (breast cancer) | <12 | Significant cytotoxicity |

The compound's mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival.

Anticonvulsant Activity

In addition to anticancer effects, this compound has shown promise as an anticonvulsant agent. It was tested in animal models for its ability to reduce seizure activity:

| Model | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| PTZ-induced seizures | 20 | 85 |

| Maximal electroshock | 30 | 75 |

These results suggest that the compound may modulate neurotransmitter systems involved in seizure activity.

Case Studies

A recent study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of various derivatives of benzenesulfonamide compounds. The study found that modifications to the pyrrolidine and pyrimidine rings significantly affected biological activity. The presence of methoxy groups was correlated with enhanced anticancer potency and reduced toxicity profiles compared to similar compounds lacking these groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves coupling a substituted pyrimidine core with a benzenesulfonamide moiety. For example, refluxing glacial acetic acid with sulfa drugs (e.g., sulfapyridine) and heterocyclic amines can yield pyrimidine derivatives. Reaction duration (7–20 hours), solvent choice (DMF/H₂O for recrystallization), and purification steps (vacuum filtration, ether washing) significantly affect yield and purity .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

- Methodological Answer: Use -NMR and -NMR to confirm proton and carbon environments, particularly for the trimethoxybenzene and pyrrolidine groups. X-ray crystallography (e.g., as in BRD4 bromodomain co-crystallization studies) resolves stereochemistry and intermolecular interactions. Elemental analysis validates molecular composition .

Q. What analytical techniques are suitable for quantifying this compound and its metabolites in biological matrices?

- Methodological Answer: High-resolution LC-MS (exact mass 480.0805) is ideal for detecting metabolites. Pharmacopeial methods, such as HPLC with ammonium acetate buffer (pH 6.5), ensure quantification accuracy. Impurity reference standards (e.g., Rosuvastatin EP Impurity J analogs) aid in method validation .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s solubility and stability be systematically resolved?

- Methodological Answer: Perform controlled solubility studies in polar (DMF, DMSO) and aqueous buffers, noting pH-dependent stability. Compare thermogravimetric (TGA) and differential scanning calorimetry (DSC) data to identify degradation thresholds. Reproducible synthesis protocols (e.g., strict temperature control during reflux) minimize batch variability .

Q. What strategies optimize the regioselectivity during the introduction of the pyrrolidin-1-yl group to the pyrimidine core?

- Methodological Answer: Use directing groups (e.g., chloro or amino substituents) on the pyrimidine ring to guide coupling. Catalytic systems like Pd-mediated cross-coupling or nucleophilic aromatic substitution under inert atmospheres enhance regioselectivity. Monitor reaction progress via TLC or inline IR spectroscopy .

Q. How does the compound interact with specific molecular targets, and what in silico methods validate these interactions?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding to bromodomains (e.g., BRD4) or kinases. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Co-crystallization studies (e.g., PDB ID 4PS5) provide atomic-level interaction maps .

Q. What are the best practices for designing bioassays to evaluate the compound’s inhibitory activity against enzymes like kinases?

- Methodological Answer: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near . Include positive controls (staurosporine) and measure IC values in triplicate. For pyrrolo[2,3-d]pyrimidine analogs, test metabolite interference using liver microsomes .

Q. How can researchers address discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer: Conduct ADME studies to assess bioavailability and first-pass metabolism. Use LC-MS/MS to quantify plasma and tissue levels. Compare in vitro metabolic stability (e.g., microsomal half-life) with in vivo pharmacokinetic profiles. Adjust dosing regimens based on metabolite identification (e.g., hydroxylated or sulfated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.